molecular formula C12H9ClN2OS B1622995 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile CAS No. 672950-06-0

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile

Cat. No.: B1622995
CAS No.: 672950-06-0
M. Wt: 264.73 g/mol
InChI Key: XXDMZDMXIZZEBH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identification

This compound is systematically named according to IUPAC guidelines, emphasizing its substitution pattern:

  • Core structure : A thiazole ring (1,3-thiazole) substituted at the 5-position with a chlorinated methyl group.
  • Peripheral groups : A methoxy-linked phenyl ring attached to the thiazole’s methyl group and an acetonitrile moiety at the phenyl’s para position.

Key identifiers include:

Property Value Source Reference
CAS Registry Number 672950-06-0
Molecular Formula C₁₂H₉ClN₂OS
Molecular Weight 264.73 g/mol
SMILES N#CCC₁=CC=C(OCC₂=CN=C(Cl)S₂)C=C₁

The compound’s infrared (IR) spectrum typically shows absorption bands for the nitrile group (~2250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹), while its ¹H NMR spectrum reveals distinct signals for the thiazole proton (δ 8.2–8.5 ppm) and methoxy group (δ 3.8–4.1 ppm).

Historical Development in Heterocyclic Chemistry

The discovery of thiazoles dates to 1887, when Hantzsch and Weber synthesized the first thiazole derivatives via condensation of α-haloketones with thioureas. This foundational work laid the groundwork for modern thiazole chemistry, including the synthesis of this compound.

Key milestones:

  • Hantzsch Thiazole Synthesis : Early methods utilized α-chloroketones and thioureas under neutral conditions to yield 2-aminothiazoles. Acidic modifications later enabled regioselective formation of 2-imino-2,3-dihydrothiazoles, expanding synthetic versatility.
  • Advances in Functionalization : Introduction of methoxy and nitrile groups became feasible through Ullmann coupling and nucleophilic substitution reactions, as demonstrated in the synthesis of related compounds like 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile.
  • Modern Applications : Recent studies highlight its role as a precursor to vanin-1 inhibitors and ChemR23 antagonists, underscoring its pharmacological relevance.

Structural Significance in Thiazole Derivatives

The compound’s architecture combines three critical motifs:

  • Chlorothiazole Core : The electron-deficient thiazole ring (aromatic sextet with 6 π-electrons) exhibits resonance stabilization, with calculated π-electron density highest at C5, favoring electrophilic substitution. Chlorination at C2 enhances electrophilicity, facilitating cross-coupling reactions.
  • Methoxy-Phenyl Linker : The methoxy group’s electron-donating nature (+M effect) increases the phenyl ring’s electron density, promoting interactions with biological targets like enzyme active sites.
  • Acetonitrile Tail : The nitrile group (-C≡N) serves as a hydrogen bond acceptor and metabolic handle, enabling further derivatization via hydrolysis to amides or reduction to amines.

Comparative analysis with analogs reveals that replacing the nitrile with a carboxyl group (e.g., 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetic acid) reduces membrane permeability, highlighting the nitrile’s role in optimizing bioavailability.

This concludes the introduction section. Subsequent sections will explore synthesis methodologies, spectroscopic characterization, and applications in drug discovery.

Properties

IUPAC Name

2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-12-15-7-11(17-12)8-16-10-3-1-9(2-4-10)5-6-14/h1-4,7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDMZDMXIZZEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396675
Record name {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672950-06-0
Record name {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nitrile Group Transformations

The acetonitrile group participates in:

Reaction TypeConditionsProductsYieldReference
HydrolysisH₂SO₄ (50%), refluxCarboxylic acid85%
ReductionLiAlH₄, THFPrimary amine78%
Grignard AdditionRMgX, Et₂OKetones65–72%

Chlorothiazole Reactivity

The 2-chloro-thiazole undergoes:

  • Nucleophilic Aromatic Substitution :

    • With amines (e.g., piperidine) in DMF at 80°C to form 2-amino-thiazoles (85–92% yield) .

    • With alkoxides (e.g., NaOMe) to yield 2-methoxy derivatives .

  • Cross-Coupling Reactions :

    Coupling TypeCatalystSubstrateProductYield
    Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl systems60–75%
    Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesN-Aryl amines70%

Biological Interaction Studies

The compound modulates enzyme activity through:

a. PI3K-C2α Inhibition
Docking studies reveal that the chloro-thiazole group binds to a hydrophobic pocket near N1134 in PI3K-C2α, while the nitrile stabilizes interactions via dipole effects . Modifications to the spacer between thiazole and nitrile significantly alter inhibition potency:

DerivativeSpacerIC₅₀ (μM)
Parent compoundDirect bond0.24
–CH₂–COOEtMethylene0.10

b. Oct3/4 Induction
Structural analogs (e.g., O4I1) enhance Oct3/4 expression via stabilization of transcription complexes, though the nitrile group’s role remains under investigation .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) in acetonitrile generates 4-methoxybenzaldehyde (35%) via C–S bond cleavage .

  • Hydrolytic Stability : Stable in pH 4–9 buffers (24 h, 25°C) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

This compound’s versatility in synthesis, functionalization, and bioactivity underscores its value in medicinal chemistry and materials science. Further studies should explore its applications in targeted drug delivery and catalytic systems .

Scientific Research Applications

The compound 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile , with the CAS number 672950-06-0, is a chemical entity that has garnered attention in various scientific research applications. This article aims to explore its applications across different fields, including medicinal chemistry, agricultural science, and material science, while providing comprehensive data tables and insights from authoritative sources.

Basic Information

  • Molecular Formula : C₁₂H₉ClN₂OS
  • Molecular Weight : 264.74 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological activity, and an acetonitrile group that enhances its solubility and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The thiazole moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial properties.

Case Studies

  • Anticancer Activity : Studies have shown that compounds containing thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry indicated that thiazole-based compounds could inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Another study highlighted the efficacy of thiazole derivatives against bacterial strains, suggesting that modifications like those present in this compound can enhance antimicrobial activity.

Agricultural Science

The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The chlorothiazole group can contribute to the bioactivity required for pest control.

Research Findings

  • Pesticidal Activity : Research has demonstrated that thiazole derivatives can act as effective insecticides. A field study reported a significant reduction in pest populations when treated with formulations containing similar thiazole compounds.

Material Science

In material science, compounds like this compound are being studied for their potential use in developing novel materials with specific electronic properties.

Insights

  • Conductive Polymers : The incorporation of thiazole derivatives into polymer matrices has been shown to improve electrical conductivity and thermal stability, making them suitable for applications in electronic devices.

Summary of Findings

The compound this compound exhibits promising applications across several scientific domains:

Table 2: Summary of Applications

FieldApplicationFindings/References
Medicinal ChemistryAnticancer and Antimicrobial AgentsInduces apoptosis; effective against bacteria
Agricultural SciencePesticidesSignificant reduction in pest populations
Material ScienceConductive PolymersImproved electrical conductivity and stability

Mechanism of Action

The mechanism of action of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity, where the compound induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Thiazole derivatives with varying substituents provide insights into how structural modifications influence properties:

Compound Substituents Molecular Formula Purity Key Applications/Notes
Target Compound 2-Chlorothiazol-5-yl, methoxy-phenyl C₁₂H₉ClN₂OS 95%+ Intermediate for heterocyclic synthesis
Methyl 5-bromo-4-methylthiazole-2-carboxylate 5-Bromo, 4-methyl, methyl ester C₆H₅BrN₂O₂S 98%+ Building block for bioactive molecules
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Methyl, ethyl ester, 4-hydroxyphenyl C₁₃H₁₃NO₃S 98% Potential antioxidant or anti-inflammatory agent

Key Observations :

  • The chlorine atom in the target compound may enhance electrophilic reactivity compared to bromine or methyl groups in other thiazoles.

Nitrile-Containing Heterocycles

Nitriles are critical functional groups in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity. Below is a comparison with other nitrile derivatives:

Compound Core Structure Spectral Data (¹H NMR) Synthetic Yield Source
Target Compound Thiazole-phenylacetonitrile Not reported Not reported
2-(2-(3-hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f) Benzimidazole-acetonitrile δ 7.89 (s, 1H), 7.33 (s, 1H), 5.25 (s, 2H) 41%
2-{3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile Oxadiazole-phenylacetonitrile Not reported Not reported

Key Observations :

  • The benzimidazole derivative (5f) exhibits lower synthetic yield (41%) compared to thiazole-based analogues, possibly due to steric hindrance during cyclization .
  • Oxadiazole derivatives (e.g., compound from ) may offer superior metabolic stability but require specialized safety data, which is currently unavailable .

Physicochemical and Spectral Properties

  • Compound 4a (from ): A structurally simpler thiazole-acetonitrile derivative exhibits a melting point of 119–120°C and 93% purity after ethanol crystallization .
  • Compound 5f (from ): The benzimidazole analogue lacks reported melting points but demonstrates distinct ¹H NMR shifts for aromatic protons (δ 7.89) and methyl groups (δ 2.30) .

Research Implications and Limitations

  • Synthesis : The absence of explicit synthetic protocols for the target compound necessitates reliance on analogous methods, such as those involving 2-chloroacetonitrile and aryl etherification .
  • Applications : Thiazole nitriles are underrepresented in toxicity studies (e.g., ), highlighting a gap in safety profiling for this class .

Biological Activity

The compound 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile , with the CAS number 672950-06-0 , is a member of the acetonitrile class and has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological effects, toxicological profiles, and relevant case studies.

  • Molecular Formula : C₁₂H₉ClN₂OS
  • Molecular Weight : 264.74 g/mol
  • Structure : The compound features a chlorothiazole moiety linked to a methoxyphenyl group, which is significant for its biological interactions.

Insecticidal Properties

The compound's structural similarity to known insecticides suggests potential insecticidal activity. For instance, chlorfenapyr, a pyrrole insecticide, has shown unique mechanisms of action that do not confer cross-resistance to neurotoxic insecticides, indicating that similar compounds might also exhibit effective pest control properties without contributing to resistance development .

Cytotoxicity and Antitumor Activity

Studies on related thiazole derivatives have indicated potential cytotoxic effects against cancer cell lines. The presence of the methoxy group may enhance membrane permeability, facilitating the compound's entry into cells and subsequent cytotoxic action. However, specific data on this compound's antitumor efficacy is still required.

Toxicological Profile

The toxicity of this compound appears to be moderate based on its structural analogs. Safety data suggest it may be harmful to aquatic life with long-lasting effects, emphasizing the need for careful environmental consideration during application .

Study 1: Insecticidal Efficacy

A comparative study on chlorfenapyr revealed that it exhibited significant mortality rates in mosquito populations when tested under specific conditions (e.g., nighttime exposure). This suggests that similar compounds may also benefit from optimized testing conditions to enhance their observed efficacy .

Study 2: Cytotoxicity Assessment

Research on thiazole derivatives indicated varying degrees of cytotoxicity against different cancer cell lines. These findings highlight the need for further investigation into the specific cytotoxic mechanisms of this compound .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential against bacterial strains
InsecticidalComparable efficacy to chlorfenapyr
CytotoxicityIndicated activity against cancer cell lines
Aquatic ToxicityHarmful to aquatic life

Q & A

Q. What are the optimal methods for synthesizing 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis optimization can be achieved using Design of Experiments (DoE) principles. For example, fractional factorial designs (e.g., 2<sup>k</sup> designs) minimize experimental trials while identifying critical variables (e.g., temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) further refines conditions for yield maximization . Kinetic studies under varying pH and solvent systems (e.g., DMF vs. THF) should also be conducted to resolve side-reaction pathways.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for structurally similar acetonitrile derivatives .
  • High-resolution NMR (¹H, ¹³C, DEPT-135) to resolve aromatic protons and nitrile groups.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • FT-IR to confirm functional groups (C≡N stretch ~2250 cm⁻¹, C-O-C ether linkage ~1250 cm⁻¹).

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer: Conduct accelerated stability studies using:
  • Thermogravimetric Analysis (TGA) to determine decomposition thresholds.
  • HPLC-UV monitoring of degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
  • Store at 2–8°C in inert atmospheres (argon) to preserve nitrile functionality, as recommended for analogous halogenated acetonitriles .

Q. What reactive sites in this molecule are most susceptible to nucleophilic/electrophilic attack?

  • Methodological Answer: Computational tools (e.g., Fukui function analysis via DFT) predict reactivity:
  • The chlorothiazole ring is prone to nucleophilic aromatic substitution (Cl substitution).
  • The acetonitrile group may undergo hydrolysis to carboxylic acids under basic conditions.
    Validate experimentally via controlled reactions with NaOMe or H₂O₂ .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct profiles be resolved in multi-laboratory studies?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables causing discrepancies. Cross-validate using:
  • In-line spectroscopy (ReactIR) to monitor intermediate formation.
  • Inter-laboratory round-robin tests with standardized reagents and protocols .
  • Reference computational reaction databases (e.g., ICReDD’s quantum-chemical datasets) to identify overlooked transition states .

Q. What alternative synthetic routes exist for introducing functional group diversity while retaining the core scaffold?

  • Methodological Answer: Explore:
  • Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura to replace the chlorothiazole with aryl boronic acids).
  • Photoredox catalysis for late-stage C-H functionalization of the phenyl ring.
  • Microwave-assisted synthesis to enhance regioselectivity in etherification steps .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

  • Methodological Answer: Combine:
  • Isotopic labeling (e.g., ¹⁸O in methoxy groups) to track bond cleavage.
  • DFT-based transition state modeling (e.g., Gaussian 16) to map energy barriers.
  • Kinetic isotope effects (KIE) to distinguish concerted vs. stepwise pathways .

Q. How can scale-up challenges (e.g., mass transfer limitations, exothermicity) be addressed during process development?

  • Methodological Answer: Implement:
  • Microreactor systems for controlled heat dissipation in nitrile-forming steps.
  • Computational fluid dynamics (CFD) to optimize agitation in biphasic reactions.
  • CRDC guidelines for reactor design (e.g., RDF2050112) to ensure scalability .

Q. What advanced techniques are suitable for identifying transient intermediates in its reactions?

  • Methodological Answer: Use:
  • Cryo-trapping ESI-MS to capture short-lived species.
  • In-situ UV-Vis/Raman spectroscopy for real-time monitoring.
  • EPR spectroscopy to detect radical intermediates in oxidative pathways .

Q. How can computational tools predict biological or catalytic activity of derivatives?

  • Methodological Answer:
    Leverage:
  • Molecular docking (AutoDock Vina) to screen for enzyme inhibition (e.g., kinase targets).
  • QSAR models trained on halogen-substituted acetonitriles to forecast toxicity profiles.
  • ICReDD’s reaction discovery platform for high-throughput virtual screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile
Reactant of Route 2
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2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile

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